molecular formula C13H16O2 B13303239 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid

Cat. No.: B13303239
M. Wt: 204.26 g/mol
InChI Key: VSJLCZBQZRQVOO-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propanoic acid group. One common method involves the catalytic hydrogenation of 2-naphthoic acid to produce this compound. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ketone or 2-(5,6,7,8-tetrahydronaphthalen-2-yl)carboxylic acid.

    Reduction: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid
  • 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
  • 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid

Uniqueness

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the propanoic acid group on the naphthalene ring influences its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

VSJLCZBQZRQVOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)C(=O)O

Origin of Product

United States

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